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molecular formula C6H6ClFN2O B8684795 2-Chloro-6-(2-fluoroethoxy)pyrazine

2-Chloro-6-(2-fluoroethoxy)pyrazine

Cat. No. B8684795
M. Wt: 176.57 g/mol
InChI Key: PUQNXLXPFDMCDZ-UHFFFAOYSA-N
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Patent
US07247633B2

Procedure details

K-t-BuO (1.32 g, 11.8 mmol) was added portionwise to a stirred mixture of 2-fluoroethanol (2.16 g, 33.7 mmol) and 2,6-dichloropyrazine (1.61 g, 10.8 mmol) in dioxane (2 mL) at 0° C. (ice-bath). The reaction mixture was then stirred at room temperature for 1 hour, diluted with dichloromethane, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (19×4 cm) using n-hexane/ethyl acetate (85:15) as eluent. This furnished 1.49 g (78%) of the title compound as a beige liquid. Anal. (C6H6FClN2O) C, H, N.
[Compound]
Name
K-t-BuO
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][OH:4].[Cl:5][C:6]1[CH:11]=[N:10][CH:9]=[C:8](Cl)[N:7]=1>O1CCOCC1.ClCCl>[Cl:5][C:6]1[CH:11]=[N:10][CH:9]=[C:8]([O:4][CH2:3][CH2:2][F:1])[N:7]=1

Inputs

Step One
Name
K-t-BuO
Quantity
1.32 g
Type
reactant
Smiles
Name
Quantity
2.16 g
Type
reactant
Smiles
FCCO
Name
Quantity
1.61 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (19×4 cm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=CN=C1)OCCF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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